N-Benzyl-5-bromopyridin-3-amine
Overview
Description
“N-Benzyl-5-bromopyridin-3-amine” is a chemical compound with the molecular formula C12H11BrN2 . It has a molecular weight of 263.14 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted at the 3rd position with an amine group and at the 5th position with a bromine atom. The nitrogen of the amine group is further substituted with a benzyl group .
Physical and Chemical Properties Analysis
“this compound” is a powder . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Scientific Research Applications
Alpha-pyridylation of Chiral Amines
Alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement involves palladium-catalyzed coupling with ureas to generate quaternary stereogenic centers with high enantioselectivity. This process is crucial for constructing complex molecules with specific stereochemistry, highlighting the role of N-Benzyl-5-bromopyridin-3-amine derivatives in stereospecific transformations (Clayden & Hennecke, 2008).
Amination of Aryl Halides
Amination of aryl halides using copper catalysis demonstrates the conversion of bromopyridine to aminopyridine under mild conditions. This showcases the utility of this compound in facilitating nucleophilic substitution reactions that are foundational in pharmaceutical synthesis (Lang et al., 2001).
Hydrogen Bonding in Crystal Structures
The crystal structure analysis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine illustrates the importance of hydrogen bonding in determining molecular conformation and stability, essential for understanding drug-receptor interactions and designing new drugs (Li et al., 2012).
Mechanism of Intramolecular Amination
Investigations into the mechanism of intramolecular amination of azaheteroarylamines reveal insights into Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution, shedding light on reaction pathways critical for the development of heterocyclic compounds (Loones et al., 2007).
Selective Amination Catalyzed by Palladium
Selective amination of polyhalopyridines catalyzed by a palladium complex highlights the efficiency and chemoselectivity of this compound in producing aminopyridines, integral for pharmaceutical synthesis and material science (Ji et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-5-bromopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-6-12(9-14-8-11)15-7-10-4-2-1-3-5-10/h1-6,8-9,15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJROFMMRMPVTSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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